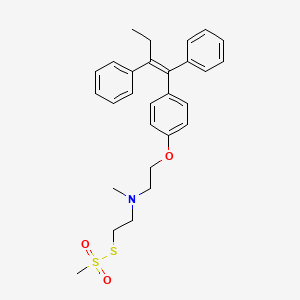

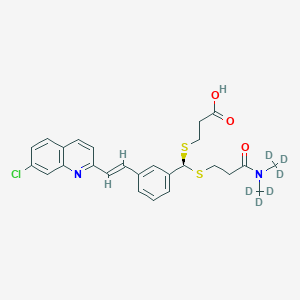

N-去甲基他莫昔芬甲硫酸酯

描述

Synthesis Analysis

The synthesis of Tamoxifen and its derivatives involves multiple steps, including the use of palladium-catalyzed cross-coupling reactions. For example, the Pd(OAc)2-catalyzed desulfinative cross-coupling of (Z)-β-halostyrenes with sodium sulfinates has been reported to yield sulfonylmethyl (Z)-stilbenes, a key step in the synthesis of Tamoxifen. This stereocontrolled process provides a pathway to synthesize Tamoxifen and potentially its derivatives, including N-Desmethyl Tamoxifen Methanethiosulfonate, by modifying the functional groups involved in the reactions.

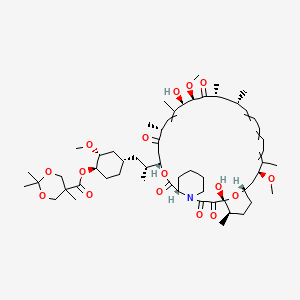

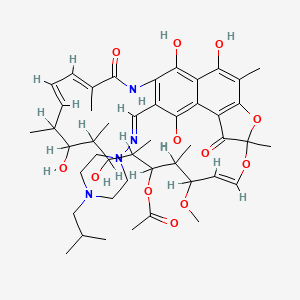

Molecular Structure Analysis

The molecular structure of N-Desmethyl Tamoxifen Methanethiosulfonate and its related compounds is crucial for their biological activity. Studies involving the quantification of Tamoxifen and its metabolites like N-desmethyltamoxifen in human plasma highlight the importance of their structural characteristics. These characteristics affect their pharmacokinetics and interactions with biological targets such as estrogen receptors. Advanced techniques, including high-performance liquid chromatography and mass spectrometry, are utilized for the detailed analysis of these compounds, providing insights into their molecular structures.

Chemical Reactions and Properties

Tamoxifen and its derivatives undergo various chemical reactions in biological systems, leading to the formation of multiple metabolites with distinct properties. The metabolic pathways include N-demethylation, hydroxylation, and the formation of N-oxides, among others. These reactions are catalyzed by enzymes such as cytochrome P450s. The metabolites, including N-Desmethyltamoxifen, have been shown to exhibit antiestrogen activity by blocking estrogen receptors.

Physical Properties Analysis

The physical properties of N-Desmethyl Tamoxifen Methanethiosulfonate, including its solubility, melting point, and stability, are determined by its molecular structure. These properties are critical for its formulation and delivery in therapeutic applications. Analytical methods such as chromatography and spectroscopy are employed to characterize these physical properties and optimize the drug's pharmacological profile.

Chemical Properties Analysis

The chemical properties of N-Desmethyl Tamoxifen Methanethiosulfonate, such as its reactivity, chemical stability, and interaction with other molecules, play a vital role in its mechanism of action. The compound's ability to undergo metabolic transformation into active metabolites like endoxifen is a key aspect of its pharmacological activity. Studies on the metabolism of Tamoxifen provide insight into the chemical properties of its derivatives, including the pathways leading to their activation and detoxification.

For detailed exploration and further research, the following references provide extensive information on Tamoxifen and its derivatives:

科学研究应用

1. 在乳腺癌治疗中的作用

N-去甲基他莫昔芬(NDM)是他莫昔芬的主要代谢物,是雌激素受体阳性乳腺癌治疗中的重要组成部分。研究表明,NDM 被细胞色素 P450(CYP)2D6 羟基化,产生恩多昔芬,这是一种具有高抗雌激素效力的代谢物,可能在他莫昔芬的临床活性中发挥重要作用 (Borges 等,2006)。类似地,另一项研究强调,恩多昔芬是一种有效的抗雌激素,其部分功能是通过靶向雌激素受体 alpha 在乳腺癌细胞中降解 (Wu 等,2009)。

2. 参与代谢过程

他莫昔芬代谢为 N-去甲基-TAM,然后代谢为恩多昔芬,涉及多种细胞色素 P450 酶。一项关于他莫昔芬生物转化的综合研究强调了 CYP3A 和 CYP2D6 在这些代谢过程中的突出作用 (Desta 等,2004)。

3. 对其他酶促过程的影响

研究还调查了他莫昔芬代谢物(包括 N-去甲基-TAM)如何影响人胞质磺基转移酶对雌二醇的硫酸化。结果发现,这些代谢物会影响这些酶催化雌二醇硫酸化的能力,而雌二醇硫酸化是终止雌激素信号传导的一个重要过程 (Squirewell & Duffel,2015)。

4. 对芳香化酶的抑制作用

他莫昔芬的代谢物,如恩多昔芬和 N-去甲基-TAM,已显示出抑制芳香化酶活性的能力,表明它们可能在乳腺癌治疗中他莫昔芬临床效果的变异性中发挥作用 (Lu 等,2011)。

5. 与其他药物的相互作用

他莫昔芬代谢物与其他药物(如选择性血清素再摄取抑制剂 (SSRI))的相互作用会显着影响他莫昔芬在乳腺癌治疗中的代谢和有效性。一项研究调查了他莫昔芬和 SSRI 帕罗西汀联用对活性他莫昔芬代谢物血浆浓度的影响,发现显着变化 (Stearns 等,2003)。

6. 抗氧化特性

他莫昔芬及其代谢物(包括 N-去甲基-TAM)已显示出具有抗氧化特性,这可能有助于它们在癌症治疗和预防中的生物学作用 (Wiseman 等,1990)。

属性

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKOLRQKLGUPAC-DQSJHHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Tamoxifen Methanethiosulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)